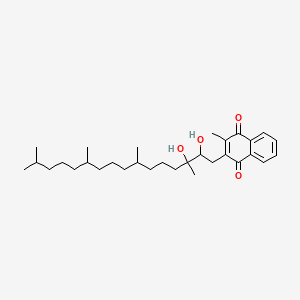
Phytonadione-12,13-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phytonadione-12,13-diol involves the hydroxylation of Phytonadione (Vitamin K1). The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of hydroxyl groups at the 12th and 13th positions of the molecule. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the industrial setup.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves multiple steps, including the initial synthesis of Phytonadione, followed by its hydroxylation and subsequent purification to isolate the desired diol compound .
Analyse Chemischer Reaktionen
Types of Reactions: Phytonadione-12,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Phytonadione-12,13-diol has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the analysis of Vitamin K1.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in formulations for blood clotting disorders.
Industry: Utilized in the production of Vitamin K1 supplements and related products
Wirkmechanismus
The mechanism of action of Phytonadione-12,13-diol is closely related to that of Vitamin K1. It promotes the liver synthesis of clotting factors (II, VII, IX, X) by acting as a cofactor for the enzyme γ-carboxylase. This enzyme modifies and activates precursors to these coagulation factors, thereby facilitating blood clotting. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Phytonadione (Vitamin K1): The parent compound, essential for blood clotting and bone metabolism.
Menadione (Vitamin K3): A synthetic form of Vitamin K, less potent than Phytonadione.
Menadiol Sodium Diphosphate (Vitamin K4): A water-soluble form of Vitamin K, used in specific medical applications
Uniqueness: Phytonadione-12,13-diol is unique due to its specific hydroxylation pattern, which distinguishes it from other Vitamin K derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C31H48O4 |
|---|---|
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
2-(2,3-dihydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6,35)28(32)20-27-24(5)29(33)25-17-7-8-18-26(25)30(27)34/h7-8,17-18,21-23,28,32,35H,9-16,19-20H2,1-6H3 |
InChI-Schlüssel |
BBOTUVRPXSMADA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
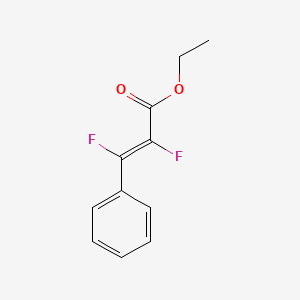
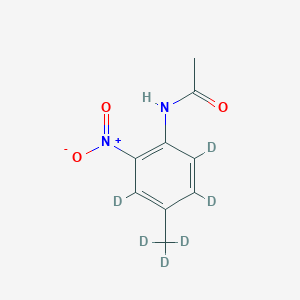

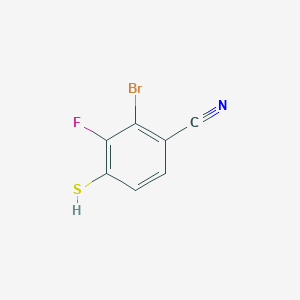
![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
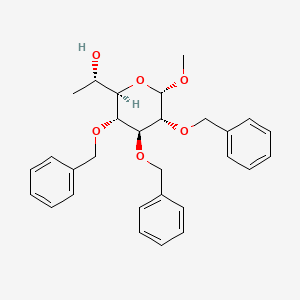

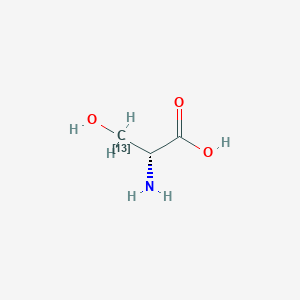

![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
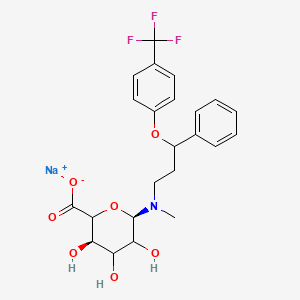

![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)
